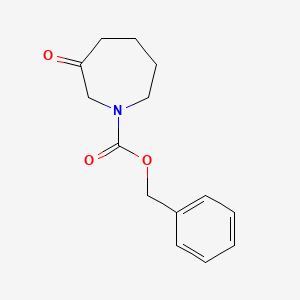

Benzyl 3-oxoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-oxoazepane-1-carboxylate is a compound that can be inferred to have potential relevance in synthetic organic chemistry, although it is not directly mentioned in the provided papers. The papers discuss various synthetic methods and chemical properties of related benzyl compounds and heterocyclic structures, which can provide insights into the synthesis and properties of Benzyl 3-oxoazepane-1-carboxylate.

Synthesis Analysis

The synthesis of related benzyl compounds and heterocycles is well-documented. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an iodine-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields . Similarly, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of Benzyl 3-oxoazepane-1-carboxylate by employing appropriate starting materials and reaction conditions.

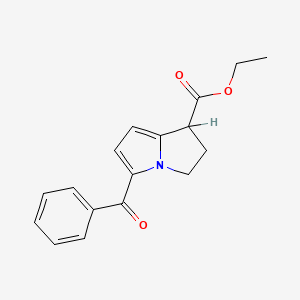

Molecular Structure Analysis

The molecular structure of Benzyl 3-oxoazepane-1-carboxylate can be analyzed by drawing parallels with structurally related compounds. For example, the yttrium benzene dicarboxylates exhibit one- and three-dimensional structures with paddle-wheel arrangements . This suggests that Benzyl 3-oxoazepane-1-carboxylate may also form complex structures depending on the reaction conditions and the presence of metal ions or other coordinating species.

Chemical Reactions Analysis

The chemical reactivity of benzyl compounds and related structures can be diverse. Aryl carboxylic acids, for example, can undergo single-electron activation to form reactive radicals . This principle could be applied to Benzyl 3-oxoazepane-1-carboxylate, where the benzyl moiety might be activated under certain conditions. Additionally, photocarboxylation of benzylic C–H bonds with CO2 has been reported , which could be a relevant reaction for introducing carboxylate groups into the benzyl position of Benzyl 3-oxoazepane-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-oxoazepane-1-carboxylate can be inferred from related compounds. For instance, the electrochemical properties of benzyloxy-functionalized complexes are characterized , and the luminescent properties of yttrium benzene dicarboxylates have been studied . These properties, such as solubility, melting point, and reactivity, would need to be empirically determined for Benzyl 3-oxoazepane-1-carboxylate, but the literature provides a starting point for what to expect.

Aplicaciones Científicas De Investigación

Photocarboxylation of Benzylic C–H Bonds

A study reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of 2-arylpropionic acids under metal-free conditions. This method highlights a novel strategy for incorporating CO2 into organic molecules, potentially useful for creating pharmacologically relevant compounds and contributing to carbon recycling efforts (Qing-Yuan Meng et al., 2019).

Prodrug Development for Neuropathic Pain

Research on the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor for glutamate carboxypeptidase II exemplifies the role of benzyl esters in enhancing the oral availability of therapeutic agents. This approach aimed at improving the pharmacokinetics of drugs for treating neuropathic pain, demonstrating the significance of benzyl carboxylate derivatives in medicinal chemistry (R. Rais et al., 2017).

Catalytic Transformations Using Benzylic Esters and Carbonates

A review on the catalytic transformations of benzylic esters and carbonates underlines the versatility of these compounds in synthetic organic chemistry. The catalysis involving palladium or cobalt facilitates the formation of benzyl substitution products, highlighting the utility of benzyl carboxylates in constructing complex organic molecules (Ryoichi Kuwano, 2009).

Synthesis of Benzyl Esters

Another study focused on the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, presenting a method that allows for the esterification of carboxylic acids without affecting sensitive functionalities in the molecules. This research contributes to the development of synthetic methodologies that are applicable in the preparation of diverse ester compounds for various applications (J. Tummatorn et al., 2007).

Propiedades

IUPAC Name |

benzyl 3-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFQWHEMOEYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441482 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxoazepane-1-carboxylate | |

CAS RN |

1025828-21-0 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)